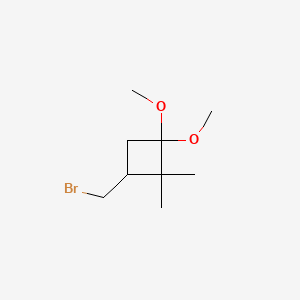
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutane ring, which is further substituted with two methoxy groups and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of 1,1-dimethoxy-2,2-dimethylcyclobutane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane can undergo several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclobutane derivatives.
Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of carbonyl compounds.
科学研究应用
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane has several applications in scientific research:
作用机制
The mechanism of action of 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution or elimination reactions. The methoxy groups can also participate in oxidation reactions, leading to the formation of carbonyl compounds. These reactions are facilitated by the electronic and steric properties of the cyclobutane ring and its substituents .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl-substituted compound with applications in pharmaceuticals.
3-(Bromomethyl)indole: Used in the synthesis of indole derivatives with biological activity.
3-(Bromoacetyl)coumarins: Utilized in the synthesis of heterocyclic systems.
Uniqueness
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
生物活性
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₃BrO₂
- Molecular Weight : 177.08 g/mol
- CAS Number : 2763779-56-0
- Purity : 95% .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties through various mechanisms. For instance, the inhibition of BCL2 family proteins has been shown to enhance the effectiveness of chemotherapeutic agents in resistant melanoma cells. This suggests that brominated compounds can synergistically work with other drugs to induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects likely involves:
- Electrophilic Reactivity : The bromomethyl group serves as a reactive site that can participate in nucleophilic substitution reactions, potentially leading to the formation of more bioactive derivatives.
- Apoptosis Induction : Similar compounds have been observed to activate apoptotic pathways in cancer cells by modulating BCL2 family proteins .
Study on Anticancer Activity
A notable study explored the effects of various brominated compounds on melanoma cells. The results indicated that when combined with copper chelators, these compounds enhanced apoptosis through the inhibition of anti-apoptotic proteins. This synergy suggests potential therapeutic applications for this compound in treating resistant cancer types .
Antibacterial Evaluation
In a separate investigation focused on structural analogs of this compound, researchers found that brominated derivatives exhibited significant antibacterial properties against Gram-positive bacteria. The study emphasized the importance of the bromine atom in enhancing the compound's interaction with bacterial membranes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 177.08 g/mol |
| CAS Number | 2763779-56-0 |
| Purity | 95% |
属性
分子式 |
C9H17BrO2 |
|---|---|
分子量 |
237.13 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane |
InChI |
InChI=1S/C9H17BrO2/c1-8(2)7(6-10)5-9(8,11-3)12-4/h7H,5-6H2,1-4H3 |
InChI 键 |
VWUGBXNJLWRELX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CC1(OC)OC)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















